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Compound of Interest

Compound Name: tert-Amylamine

Cat. No.: B128125

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tert-
amylamine from tert-amyl alcohol. Three primary synthetic routes are presented: the Ritter
reaction, direct catalytic amination, and an indirect method involving the formation of a tert-amyl
chloride intermediate. Each method is described with detailed experimental protocols,
guantitative data summaries, and workflow diagrams to guide researchers in selecting and
performing the optimal synthesis for their specific needs.

Ritter Reaction: A Two-Step Synthesis via an Amide
Intermediate

The Ritter reaction offers a reliable method for converting tertiary alcohols into primary amines.
[1] The reaction proceeds in two steps: first, the formation of a stable tert-amyl carbocation
from tert-amyl alcohol in the presence of a strong acid, which is then trapped by a nitrile to form
a stable N-tert-amyl amide. In the second step, this amide is hydrolyzed to yield the desired
tert-amylamine.[1][2] For safety, chloroacetonitrile is utilized as a cyanide source, avoiding the
use of highly toxic hydrogen cyanide.[3]
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Parameter

Value

Reference

Step 1: N-tert-amyl-
chloroacetamide formation

tert-Amyl alcohol,

Reactants o ) ) [3]
Chloroacetonitrile, Sulfuric Acid

Solvent Acetic Acid [3]

Temperature Room Temperature [3]

Reaction Time

Not specified, reaction

completion monitored

[3]

Yield

High (based on similar tertiary

alcohols)

[3]

Step 2: Hydrolysis to tert-

Amylamine
N-tert-amyl-chloroacetamide,
Reactant ) [3]
Thiourea
Solvent Ethanol, Acetic Acid [3]
Temperature Reflux [3]
Reaction Time 10 hours [3]

Yield

Good to Excellent (based on

similar amides)

[3]

Experimental Protocols

Step 1: Synthesis of N-(tert-Amyl)-2-chloroacetamide

» In a well-ventilated fume hood, a solution of tert-amyl alcohol (1 equivalent) in glacial acetic
acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel.

e The flask is cooled in an ice bath.
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Concentrated sulfuric acid (2 equivalents) is added dropwise to the stirred solution,
maintaining the temperature below 20°C.

Chloroacetonitrile (1.2 equivalents) is then added dropwise at a rate that maintains the
reaction temperature below 30°C.

After the addition is complete, the reaction mixture is stirred at room temperature until the
reaction is complete (monitoring by TLC or GC-MS is recommended).

The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is
collected by vacuum filtration.

The solid is washed with cold water and then a cold, dilute sodium bicarbonate solution until
the washings are neutral.

The crude N-(tert-amyl)-2-chloroacetamide is dried under vacuum. Further purification can
be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis of N-(tert-Amyl)-2-chloroacetamide to tert-Amylamine

A mixture of N-(tert-amyl)-2-chloroacetamide (1 equivalent) and thiourea (2 equivalents) in a
5:1 mixture of ethanol and acetic acid is placed in a round-bottom flask equipped with a
reflux condenser and a magnetic stirrer.[3]

The mixture is heated to reflux and maintained at this temperature for 10 hours.[3]

The reaction mixture is then cooled to room temperature and the solvent is removed under
reduced pressure.

The residue is dissolved in water and washed with diethyl ether to remove any unreacted
starting material.

The aqueous layer is made strongly alkaline (pH > 12) by the addition of a concentrated
sodium hydroxide solution, keeping the flask cool in an ice bath.

The liberated tert-amylamine is then extracted with diethyl ether.
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e The combined organic extracts are dried over anhydrous sodium sulfate or potassium
hydroxide pellets.

e The solvent is carefully removed by distillation to yield tert-amylamine. Further purification
can be achieved by fractional distillation.

Workflow Diagram
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H2S0a4 / Acetic Acid

tert-Amylamine
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Caption: Ritter reaction workflow for tert-amylamine synthesis.

Direct Catalytic Amination

Direct amination of alcohols with ammonia represents a more atom-economical approach, with
water as the only byproduct.[4] This method typically employs a heterogeneous catalyst, such
as Raney® Nickel, under elevated temperature and pressure.[4] tert-Amyl alcohol has been
successfully used as a solvent in such reactions, indicating its stability under these conditions.

[415][6]
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Parameter Value Reference
Reactants tert-Amyl alcohol, Ammonia [4]
Catalyst Raney® Ni [4]
Sovent tert-Amyl alcohol (neat or with )
co-solvent)
Temperature 120 - 160 °C [4]
Pressure 7 bar NHs [4]
Reaction Time 18 hours [4]

High conversion and selectivity
Yield expected based on similar [4]

alcohols

Experimental Protocol

e A high-pressure autoclave equipped with a magnetic stirring bar is charged with tert-amyl
alcohol (substrate), Raney® Ni catalyst (e.g., 100 mg per 0.5 mmol of alcohol), and any
additional solvent if required.[4]

e The autoclave is sealed and purged with nitrogen gas before being pressurized with
ammonia to the desired pressure (e.g., 7 bar).[4]

e The reaction mixture is heated to the target temperature (e.g., 120-160°C) and stirred
vigorously for a set period (e.g., 18 hours).[4]

o After the reaction is complete, the autoclave is cooled to room temperature and carefully
depressurized in a well-ventilated fume hood.

e The reaction mixture is filtered to remove the catalyst.
o The filtrate can be analyzed by GC-MS to determine conversion and selectivity.

» For isolation, the product can be converted to its hydrochloride salt by adding a solution of
HCI in diethyl ether. The precipitated salt is then collected by filtration, washed with diethyl
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ether, and dried.[4] The free amine can be liberated by treatment with a strong base.

Workflow Diagram
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Caption: Direct catalytic amination workflow.

Indirect Synthesis via tert-Amyl Chloride

This two-step method involves the conversion of tert-amyl alcohol to tert-amy! chloride,
followed by nucleophilic substitution with ammonia. This is a classic approach for the synthesis
of primary amines from tertiary alcohols.

Quantitative Data
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Parameter

Value

Reference

Step 1: tert-Amyl Chloride
Synthesis

Reactants

tert-Amyl alcohol,
Concentrated HCI

General Organic Chemistry

Principles

Temperature

Room Temperature

General Organic Chemistry

Principles

Reaction Time

Vigorous shaking for several

minutes

General Organic Chemistry

Principles

Yield

Typically high

General Organic Chemistry

Principles

Step 2: Amination of tert-Amyl
Chloride

Reactants

tert-Amyl chloride, Excess

General Organic Chemistry

Ammonia Principles
] General Organic Chemistry
Solvent Ethanol (optional) o
Principles
Room temperature or gentle General Organic Chemistry
Temperature

heating

Principles

Reaction Time

Several hours to days, reaction

completion monitored

General Organic Chemistry

Principles

Yield

Moderate, dependent on
minimizing elimination side

reactions

General Organic Chemistry

Principles

Experimental Protocols

Step 1: Synthesis of tert-Amyl Chloride

e In a separatory funnel, place tert-amyl alcohol and an excess of cold, concentrated

hydrochloric acid.
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» Stopper the funnel and shake vigorously for 10-15 minutes, periodically venting the pressure.
« Allow the layers to separate. The upper layer is the crude tert-amyl chloride.

o Separate the layers and wash the organic layer sequentially with cold water, a 5% sodium
bicarbonate solution, and finally with water.

e Dry the crude tert-amyl chloride over anhydrous calcium chloride.

 Purify the product by distillation, collecting the fraction boiling at the appropriate temperature
for tert-amyl chloride.

Step 2: Synthesis of tert-Amylamine from tert-Amyl Chloride

e In a pressure vessel or a sealed tube, place the purified tert-amyl chloride and a large
excess of concentrated aqueous or ethanolic ammonia. Using a large excess of ammonia is
crucial to minimize the formation of di- and tri-alkylated byproducts.

o Seal the vessel and allow the reaction to proceed at room temperature with stirring for
several days, or at a slightly elevated temperature (e.g., 40-50°C) for a shorter period. The
reaction progress should be monitored (e.g., by GC-MS).

 After the reaction is complete, cool the vessel and carefully vent any excess pressure.

o Transfer the reaction mixture to a separatory funnel and add a strong base (e.g., NaOH
solution) to neutralize the ammonium chloride and liberate the free amine.

o Extract the tert-amylamine with a suitable organic solvent (e.g., diethyl ether).
e Dry the combined organic extracts over anhydrous potassium hydroxide.

e Remove the solvent by distillation, and then purify the tert-amylamine by fractional
distillation.

Workflow Diagram
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Caption: Indirect synthesis of tert-amylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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